molecular formula C9H9F2NO2S B4575355 N-allyl-2,5-difluorobenzenesulfonamide

N-allyl-2,5-difluorobenzenesulfonamide

Cat. No.: B4575355
M. Wt: 233.24 g/mol
InChI Key: NJLAKNDHTCOXQM-UHFFFAOYSA-N
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Description

N-allyl-2,5-difluorobenzenesulfonamide is a sulfonamide derivative featuring a 2,5-difluorophenyl core and an allyl group attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their diverse applications, including medicinal chemistry and materials science, due to their tunable electronic and steric properties.

Properties

IUPAC Name

2,5-difluoro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLAKNDHTCOXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2,5-difluorobenzenesulfonamide typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-allyl-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-allyl-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The allyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analog: 4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Key Differences and Similarities :

  • Substituents :
    • The target compound has 2,5-difluoro and allyl groups, whereas the analog in features 4-bromo-2,5-difluoro and cyclopropyl substituents .
    • The bromo group in the analog introduces steric bulk and electronic effects distinct from the hydrogen or smaller halogens in the target compound.
  • Synthesis :

    • Both compounds likely share a common sulfonamide synthesis pathway, starting with sulfonyl chloride formation. details the use of chlorosulfonic acid with 2-bromo-1,4-difluorobenzene in dichloromethane to form the sulfonyl chloride intermediate .
    • The final step involves reacting the sulfonyl chloride with an amine (cyclopropylamine for the analog; allylamine hypothetically for the target compound).
  • Physical Properties: Molecular Weight: The analog (C₉H₈BrF₂NO₂S) has a calculated molecular weight of ~322.2 g/mol. The target compound, lacking bromine, would have a lower molecular weight. Yield: The analog’s synthesis achieved a 93% yield for the sulfonyl chloride step, suggesting efficient sulfonation under controlled conditions .

Contrast with N-Allyl-2,2,2-trichloroacetamide ()

  • Structural Differences :
    • The trichloroacetamide lacks the aromatic sulfonamide core, instead featuring a trichloroacetyl group.
    • The allyl group in both compounds may impart similar reactivity in nucleophilic substitutions or polymerizations.
  • Spectral Data: ¹H-NMR of the acetamide shows signals for the allyl group (δ 5.24–5.93 ppm) and NH (δ 6.78 ppm), which could resemble the target compound’s allyl proton shifts .

Data Tables

Table 2: Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data
N-allyl-2,5-difluorobenzenesulfonamide Not reported Not reported Not reported
4-Bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide ~322.2 Not reported Not provided
N-Allyl-2,2,2-trichloroacetamide 202.46 28–32 ¹H-NMR: δ 5.24–5.93 (allyl)

Implications of Substituent Variations

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances sulfonamide acidity, while bromine in the analog may alter resonance and reactivity .
  • Synthetic Flexibility : Allyl and cyclopropyl groups offer divergent routes for further functionalization (e.g., allyl oxidation vs. cyclopropane ring-opening).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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